molecular formula C14H11ClN2O3 B12988465 5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide

5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide

Cat. No.: B12988465
M. Wt: 290.70 g/mol
InChI Key: CAHMTNHKHIPIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide is a complex organic compound that features a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the coupling of 5-amino-2-chlorobenzoic acid with benzo[d][1,3]dioxole derivatives under specific conditions. The reaction often employs catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also modulate signaling pathways, affecting cellular processes such as proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-yl)-2-chlorobenzamide

InChI

InChI=1S/C14H11ClN2O3/c15-11-3-1-8(16)5-10(11)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18)

InChI Key

CAHMTNHKHIPIKQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.